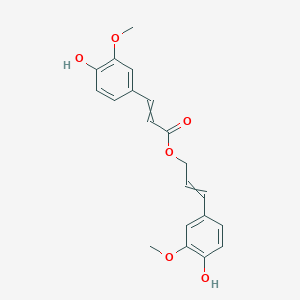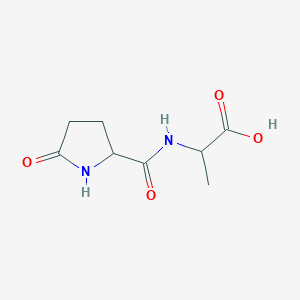![molecular formula C19H26ClNOS B12437810 6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride involves several steps. One common method includes the following steps:
Formation of the naphthalene ring: Starting with a suitable naphthalene derivative, the ring is functionalized to introduce the required substituents.
Introduction of the amino group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective reactions.
Attachment of the thiophene ring: The thiophene ring is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction.
Final modifications: The final steps involve deprotection and purification to obtain the desired compound in its hydrochloride form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in studies related to dopamine receptor function and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and restless legs syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying drug-receptor interactions
Mécanisme D'action
The compound exerts its effects by stimulating dopamine receptors (D1, D2, and D3) in the brain. This mimics the action of dopamine, a neurotransmitter that is deficient in conditions like Parkinson’s disease. By activating these receptors, the compound helps to restore normal motor function and alleviate symptoms such as tremors, rigidity, and bradykinesia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: Similar to pramipexole, it is used to treat Parkinson’s disease and restless legs syndrome.
Apomorphine: A dopamine agonist used for the treatment of motor fluctuations in Parkinson’s disease
Uniqueness
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride is unique due to its specific chemical structure, which allows for transdermal delivery. This provides a continuous and stable release of the drug, leading to more consistent therapeutic effects and improved patient compliance .
Propriétés
Formule moléculaire |
C19H26ClNOS |
|---|---|
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
6-[propyl(2-thiophen-2-ylethyl)amino]-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h4,6,8-9,13-14,19,21H,2-3,5,7,10-12H2,1H3;1H |
Clé InChI |
XAAPFVDXQOTAOU-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC1=CC=CS1)C2=CC3=C(C=C2)C(CCC3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







azanium](/img/structure/B12437766.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)

![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)

![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)


![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)
